molecular formula C12H15FO2 B7865621 1-(4-Butoxy-3-fluorophenyl)ethanone

1-(4-Butoxy-3-fluorophenyl)ethanone

Cat. No.: B7865621
M. Wt: 210.24 g/mol
InChI Key: ZPZYLIDZIGMVKQ-UHFFFAOYSA-N
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Description

1-(4-Butoxy-3-fluorophenyl)ethanone is an acetophenone derivative characterized by a fluorine atom at the 3-position and a butoxy group (–OCH₂CH₂CH₂CH₃) at the 4-position of the aromatic ring. While direct references to this compound are absent in the provided evidence, its structural analogues are well-documented. Acetophenone derivatives are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their tunable electronic and steric properties.

Properties

IUPAC Name

1-(4-butoxy-3-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-3-4-7-15-12-6-5-10(9(2)14)8-11(12)13/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZYLIDZIGMVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Butoxy-3-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-butoxy-3-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butoxy-3-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 4-Butoxy-3-fluorobenzoic acid.

    Reduction: 1-(4-Butoxy-3-fluorophenyl)ethanol.

    Substitution: 4-Butoxy-3-substituted phenyl ethanone derivatives.

Scientific Research Applications

1-(4-Butoxy-3-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.

    Industry: It is used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-butoxy-3-fluorophenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the butoxy and fluorine substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues are compared below based on substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(4-Butoxy-3-fluorophenyl)ethanone –OCH₂CH₂CH₂CH₃ (4-), –F (3-) C₁₂H₁₅FO₂ 226.25 (calculated) Hypothesized: High lipophilicity, potential intermediate in drug synthesis
JWH-250 –OCH₃ (2-methoxyphenyl), indole C₂₂H₂₅NO₂ 335.44 Synthetic cannabinoid receptor agonist; illicit use due to psychoactivity [1, 11]
1-(2-Chlorophenyl)ethanone –Cl (2-) C₈H₇ClO 154.59 Intermediate in organic synthesis; precursor to pharmaceuticals [10]
1-(4-Azepan-1-yl-3-fluorophenyl)ethanone Azepane ring (4-), –F (3-) C₁₃H₁₆FNO 233.28 Research chemical; low acute toxicity (no known hazards) [5]
1-(4′-Fluoro[1,1′-biphenyl]-3-yl)ethanone Biphenyl, –F (4′-) C₁₄H₁₁FO 214.24 Building block for liquid crystals or OLED materials [18]
2-(4-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone (JWH-201) –OCH₃ (4-methoxyphenyl), indole C₂₂H₂₅NO₂ 335.44 Psychoactive cannabinoid analog; regulated substance [1]

Physicochemical and Functional Comparisons

  • Chlorine (e.g., 1-(2-chlorophenyl)ethanone) offers similar effects but with greater steric bulk .
  • Biological Activity: Compounds like JWH-250 and JWH-201 exhibit cannabinoid receptor affinity due to indole and methoxyphenyl groups, whereas azepane-containing derivatives () show reduced toxicity, suggesting substituent-dependent safety profiles .

Biological Activity

1-(4-Butoxy-3-fluorophenyl)ethanone is an organic compound that has garnered attention for its potential biological activities. This compound features a butoxy group and a fluorine atom attached to a phenyl ring, which contribute to its unique chemical properties and biological interactions. Understanding the biological activity of this compound can provide insights into its potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H17FOC_{12}H_{17}FO. The presence of the butoxy group enhances lipophilicity, while the fluorine atom improves metabolic stability. These structural characteristics influence the compound's reactivity and interactions with biological targets.

PropertyValue
Molecular FormulaC12H17FOC_{12}H_{17}FO
Molecular Weight198.27 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The butoxy group allows for hydrogen bonding, while the fluorine atom enhances binding affinity. This combination may modulate various biochemical pathways, potentially leading to therapeutic effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Studies have explored its efficacy against various bacterial strains, suggesting that it may possess antibacterial properties.
  • Anti-inflammatory Effects : Preliminary research indicates that this compound could modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.
  • Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential applications in oncology.

Case Studies

  • Antimicrobial Activity Assessment : A study evaluated the antimicrobial effects of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Mechanisms : In vitro studies assessed the compound's ability to inhibit pro-inflammatory cytokines in macrophage cell lines. The findings indicated a reduction in cytokine levels, supporting its role as an anti-inflammatory agent.
  • Cytotoxicity Evaluation : A series of assays were conducted on various cancer cell lines (e.g., breast and lung cancer). The results revealed that this compound exhibited dose-dependent cytotoxic effects, warranting further exploration for therapeutic applications in cancer treatment.

Comparative Analysis

To understand the biological significance of this compound, it is useful to compare it with similar compounds:

CompoundAntimicrobial ActivityAnti-inflammatory PotentialCytotoxicity
This compoundModerateYesYes
2-(4-Butoxyphenyl)ethanolLowNoNo
1-(3-Fluorophenyl)ethanolModerateYesModerate

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